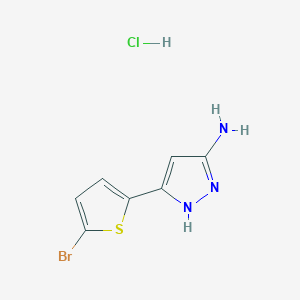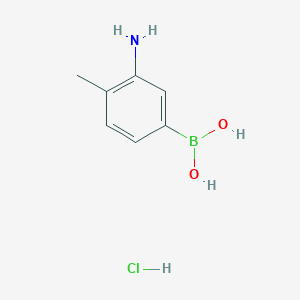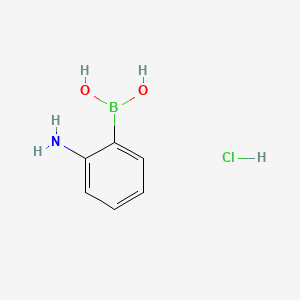
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride” is likely to be a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of a bromine atom and a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom) could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The bromothiophene group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a bromothiophene group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions. The bromine atom could be replaced by other groups in a substitution reaction, and the compound could potentially act as a ligand, coordinating to metal atoms through the nitrogen atoms in the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom would likely make the compound relatively heavy and possibly quite reactive. The pyrazole ring could potentially participate in hydrogen bonding, influencing the compound’s solubility properties .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride: is used in the development of nonlinear optical (NLO) materials. These materials are crucial for their high nonlinear efficiency and rapid response in electro-optic switches . They play a significant role in modern optoelectronic devices due to their reduced scattering and high polarizability, making them efficient for optical applications.
Organic Electronics
In the field of organic electronics, this compound contributes to the synthesis of semiconducting materials that exhibit high optoelectronic susceptibilities, essential for creating efficient electronic devices . Its structural properties can be harnessed to develop materials with low dielectric loss and thermal stability.
Medicinal Chemistry
The compound’s derivatives are explored in medicinal chemistry for their potential therapeutic applications. While specific uses in medicine are not detailed in the search results, compounds with similar structures are often screened for biological activity and could serve as lead compounds in drug discovery processes .
Materials Science
In materials science, 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is involved in the growth of large-size crystals, particularly semi-organic materials, which are then used for various advanced optical analyses and mechanical studies .
Environmental Science
This compound may also find applications in environmental science, particularly in the synthesis of chemicals that could be used for environmental monitoring or as part of materials that help in reducing environmental pollutants. The exact applications in this field require further research and exploration .
Energy Sector
In the energy sector, derivatives of this compound could be utilized in the development of materials for energy storage and conversion. Their structural and optical properties might be beneficial in creating components for solar cells or other renewable energy technologies .
Safety and Hazards
As with any chemical compound, handling “3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-(5-bromothiophen-2-yl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S.ClH/c8-6-2-1-5(12-6)4-3-7(9)11-10-4;/h1-3H,(H3,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRFERSSWJUGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NN2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)












![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)